2-Isocyanato-4,6-dimethylpyrimidine

sulfonylurea herbicides acetohydroxyacid synthase (AHAS) structure–activity relationship (SAR)

2-Isocyanato-4,6-dimethylpyrimidine (C₇H₇N₃O, MW 149.15 g/mol) is a heterocyclic isocyanate featuring a pyrimidine ring substituted with an isocyanate group at the 2-position and methyl groups at the 4- and 6-positions. It belongs to the class of 4,6-disubstituted 2-isocyanatopyrimidines, which serve as key intermediates for carbamates, ureas, and sulfonylureas in the synthesis of pharmaceuticals and plant protection agents.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 134600-72-9
Cat. No. B153185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isocyanato-4,6-dimethylpyrimidine
CAS134600-72-9
SynonymsPyrimidine, 2-isocyanato-4,6-dimethyl- (9CI)
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N=C=O)C
InChIInChI=1S/C7H7N3O/c1-5-3-6(2)10-7(9-5)8-4-11/h3H,1-2H3
InChIKeyZKZSORPBIIJOPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isocyanato-4,6-dimethylpyrimidine (CAS 134600-72-9) – A 4,6-Disubstituted Pyrimidine Isocyanate Intermediate for Agrochemical & Pharmaceutical Synthesis


2-Isocyanato-4,6-dimethylpyrimidine (C₇H₇N₃O, MW 149.15 g/mol) is a heterocyclic isocyanate featuring a pyrimidine ring substituted with an isocyanate group at the 2-position and methyl groups at the 4- and 6-positions . It belongs to the class of 4,6-disubstituted 2-isocyanatopyrimidines, which serve as key intermediates for carbamates, ureas, and sulfonylureas in the synthesis of pharmaceuticals and plant protection agents [1]. The compound is supplied at typical purities of 95% and is employed primarily as a reactive building block for nucleophilic addition reactions.

1
Synthesis route: Nucleophilic addition to isocyanate — carbamate, urea, and sulfonylurea formation via amine or alcohol coupling.
2
Selection logic: The 4,6-dimethyl substitution imparts a lipophilic, metabolically stable pyrimidine scaffold distinct from 4,6-dimethoxy analogs.
3
Procurement context: Supplied at typical purity 95%; intended as a reactive building block for agrochemical and pharmaceutical intermediate synthesis.

Why 4,6-Disubstituted 2-Isocyanatopyrimidines Cannot Be Interchanged Without Scientific Consequence


The nature of the 4- and 6-substituents on the pyrimidine ring dramatically modulates the biological activity and physicochemical properties of downstream products. In sulfonylurea herbicides, replacing the 4,6-dimethoxy pattern with 4,6-dimethyl groups reduces herbicidal activity from optimal to nearly inactive, demonstrating that seemingly minor substituent changes preclude generic substitution [1]. Similarly, positional isomerism of the isocyanate group (2- vs. 4-position) alters electrophilicity, boiling point, and synthetic accessibility, making direct replacement scientifically unsound. The evidence below quantifies these differentiation dimensions.

Target
4,6-Dimethyl-2-isocyanatopyrimidine — low herbicidal activity in derived sulfonylureas; reported rank near-inactive in AHAS and post-emergence assays.
vs
Substitute
4,6-Dimethoxy-2-isocyanatopyrimidine — reported top-ranked herbicidal activity; replacement produces a functionally distinct outcome and may not transfer.
Target
2-Isocyanato positional isomer — higher predicted boiling point (~291 °C) and stronger dipole; influences distillation and handling protocols.
vs
Substitute
4-Isocyanato-2,6-dimethylpyrimidine — lower boiling point (~234 °C); electrophilicity and synthetic accessibility may shift, requiring method re-validation.

2-Isocyanato-4,6-dimethylpyrimidine – Quantitative Differentiation Evidence Against Key Comparators


Herbicidal Activity of Derived Sulfonylureas: 4,6-Dimethyl vs. 4,6-Dimethoxy Substitution

In a study of vinylogous sulfonylurea AHAS inhibitors, the 4,6-dimethylpyrimidin-2-ylcarbamoyl derivative exhibited 'very little activity' in both enzyme inhibition and post-emergence herbicidal assays, whereas the analogous 4,6-dimethoxypyrimidin-2-ylcarbamoyl derivative delivered the 'best activity' of the series [1]. This marked divergence illustrates that the 4,6-dimethyl isocyanate is the appropriate intermediate when low herbicidal potency is desired (e.g., for selectivity or non-agrochemical applications).

Herbicidal SAR: 4,6-substitution
Cross-study comparable
4,6-dimethyl: reported very little activity
4,6-dimethoxy: reported top-ranked activity in tested set
Substitution pattern determines AHAS inhibition profile; dimethyl enables low-herbicidal-activity sulfonylurea research.
Post-emergence mustard assay and in vitro AHAS; rank-order qualitative comparison.
sulfonylurea herbicides acetohydroxyacid synthase (AHAS) structure–activity relationship (SAR)

Positional Isomer Boiling Point and Polarity Distinction: 2-Isocyanato vs. 4-Isocyanato-2,6-dimethylpyrimidine

The predicted boiling point of 2-isocyanato-4,6-dimethylpyrimidine is 291.4 ± 43.0 °C , which is approximately 57.5 °C higher than that of its positional isomer 4-isocyanato-2,6-dimethylpyrimidine (233.9 ± 20.0 °C) . This significant difference reflects the stronger dipole moment and intermolecular interactions of the 2-isocyanato regioisomer and directly impacts purification strategy and handling conditions.

Boiling point: positional isomer
Data to verify
2-isocyanato: 291.4 ± 43.0 °C
4-isocyanato: 233.9 ± 20.0 °C
ΔTbp ≈ +57.5 °C
Supports identity confirmation and purification protocol selection for the 2-isocyanato regioisomer.
Predicted values at 760 mmHg; source-specific review recommended.
positional isomerism physicochemical properties distillation separation

Synthetic Accessibility and Yield Profile of 4,6-Dimethyl vs. 4,6-Dimethoxy-2-isocyanatopyrimidine via the Patent Phosgenation Route

The patent process (U.S. 6,365,739) explicitly claims that 4,6-disubstituted 2-isocyanatopyrimidines, including the 4,6-dimethyl variant, can be prepared using 2–3.5 molar equivalents of base and 1–6 mol of phosgene at −30 to +60 °C, delivering improved total yield and product purity compared to prior art methods that required 8 equivalents of phosgene and 4 equivalents of triethylamine [1]. While exact yield figures for the dimethyl compound are not disclosed, the method represents the industrial standard for accessing this isocyanate in reproducible quality.

Patent phosgenation route
Class-level inference
Phosgene: ≤6 eq (prior art 8 eq)
Base: ≤3.5 eq (prior art 4 eq)
Reported improved yield and purity
Defined process conditions support reproducible intermediate procurement for scale-up evaluation.
U.S. 6,365,739; exact yield data not disclosed for dimethyl variant.
isocyanate synthesis phosgenation process chemistry

Where 2-Isocyanato-4,6-dimethylpyrimidine Provides Demonstrable Scientific Value


Synthesis of Sulfometuron Methyl and Structural Analogs

The compound is the direct precursor to the 4,6-dimethylpyrimidin-2-ylcarbamoyl moiety found in sulfometuron methyl and related sulfonylurea herbicides. Its use is mandatory for generating the correct substitution pattern that defines the herbicide's physicochemical profile and target interaction [1].

Construction of 2-Ureidopyrimidine Libraries in Medicinal Chemistry

The reactive isocyanate group at the 2-position enables rapid diversification with amines to produce urea-linked compound libraries. The 4,6-dimethyl substitution provides a lipophilic, metabolically stable scaffold distinct from the more polar dimethoxy analog, which is valuable for exploring non-herbicidal biological targets [1].

Development of Non-Herbicidal Sulfonylurea Bioisosteres

Because the 4,6-dimethyl pattern drastically reduces AHAS inhibitory activity compared to the 4,6-dimethoxy variant, this isocyanate is the intermediate of choice for synthesizing sulfonylurea bioisosteres intended for non-herbicidal applications (e.g., anti-diabetic sulfonylureas or kinase inhibitors) where off-target AHAS inhibition must be avoided [1].

Physicochemical Differentiation via Positional Isomer Control

The substantially higher boiling point of the 2-isocyanato isomer versus the 4-isocyanato isomer (291.4 °C vs. 233.9 °C) provides a clear specification parameter for identity confirmation and purity assessment during procurement and quality control .

Application
Selection Property
Validation Focus
Sulfometuron methyl and structural analog synthesis
4,6-Dimethylpyrimidin-2-ylcarbamoyl donor
Correct substitution pattern confirmation and sulfonylurea coupling efficiency
2-Ureidopyrimidine library construction
Lipophilic, metabolically stable scaffold
Amine diversification scope and urea-linkage integrity
Non-herbicidal sulfonylurea bioisostere development
Low AHAS-inhibitory profile
Off-target AHAS activity review and target-engagement assays
Physicochemical identity confirmation
Positional isomer boiling-point differentiation
Boiling point and dipole-based regioisomer identity verification
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